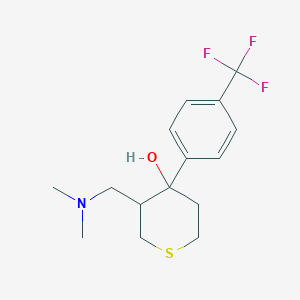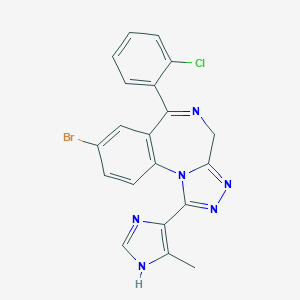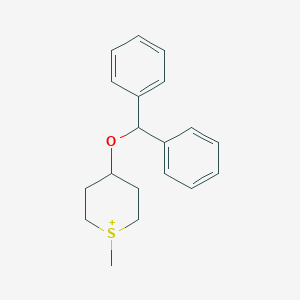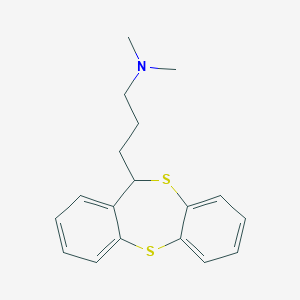![molecular formula C20H15ClN2O2 B374915 2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B374915.png)
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a dimethylamino group attached to the benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the Buchwald–Hartwig amination reaction, where 2-chloro-3-aryl-1,8-naphthyridines react with 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalytic system such as Pd(PPh3)4 and a base like KO-t-Bu in toluene . This reaction is often initiated by microwave irradiation, resulting in high yields and purity within a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KO-t-Bu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione
- Indane-1,3-dione
- Isoquinoline-1,3-dione derivatives
Uniqueness
2-(4-chlorophenyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of a chloro-substituted phenyl ring and a dimethylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15ClN2O2 |
|---|---|
Molecular Weight |
350.8g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(dimethylamino)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H15ClN2O2/c1-22(2)17-11-10-16-18-14(17)4-3-5-15(18)19(24)23(20(16)25)13-8-6-12(21)7-9-13/h3-11H,1-2H3 |
InChI Key |
NOWMQLVPXMVDOD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}ethanesulfonamide](/img/structure/B374833.png)
![N-{1-[8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}methanesulfonamide](/img/structure/B374834.png)



![2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl 1-methyl-4-piperidinyl ether](/img/structure/B374838.png)
![N-[4-([1,1'-biphenyl]-2-yloxy)butyl]-N-methylamine](/img/structure/B374842.png)
![3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine](/img/structure/B374843.png)
![2-{4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B374845.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![8-{2-[(diphenylacetyl)oxy]ethyl}-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374849.png)
![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)

![3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol](/img/structure/B374852.png)
